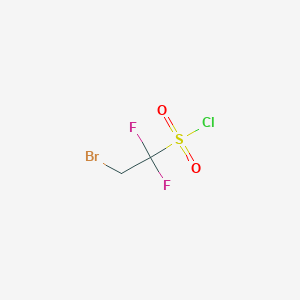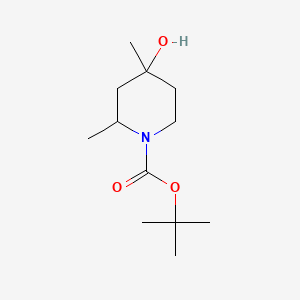![molecular formula C14H21F3N2O3 B6604291 tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 2624125-59-1](/img/structure/B6604291.png)
tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate, also known as TBTD, is a versatile and powerful synthetic reagent that has found a wide range of scientific applications due to its unique reactivity and selectivity. It is a carboxylic acid derivative of a heterocyclic diazaspiro compound, which is composed of two fused five-membered rings and one six-membered ring. TBTD is a useful tool for organic synthesis, as it can be used to synthesize a variety of compounds with a wide range of functional groups. The unique structure of TBTD allows it to react with a variety of substrates and generate products with a wide range of different functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate has a wide range of scientific research applications. It can be used as a reagent in organic synthesis to synthesize a variety of compounds with different functional groups. It can also be used as a catalyst in a variety of reactions, including Diels-Alder reactions, Michael additions, and nucleophilic substitution reactions. Additionally, tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate can be used as a protecting group in peptide synthesis, as it can be used to protect certain amino acids from hydrolysis.
Mecanismo De Acción
The unique structure of tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate allows it to react with a variety of substrates and generate products with a wide range of different functional groups. tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate can act as a nucleophile, electrophile, or Lewis acid, depending on the reaction conditions. When tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate reacts with a substrate, it is usually attacked by a nucleophile, such as a hydroxide ion, and the resulting product is a carboxylic acid. The carboxylic acid can then be further reacted to form a variety of different compounds.
Biochemical and Physiological Effects
tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate is not known to have any significant biochemical or physiological effects. It is generally considered to be safe for use in laboratory experiments, and it is not known to be toxic or have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate is its versatility and selectivity. It can be used to synthesize a variety of compounds with different functional groups, and it can also be used as a catalyst in a variety of reactions. Additionally, tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate is relatively safe for use in laboratory experiments, as it is not known to be toxic or have any adverse effects on humans or other organisms.
The main limitation of tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate is its reactivity. It is not as reactive as some other reagents, and it may require higher temperatures and longer reaction times to achieve the desired product. Additionally, tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate may react with some substrates that are not intended to be reacted with, which can lead to unwanted side products.
Direcciones Futuras
The future of tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate is promising, as it has a wide range of applications in organic synthesis and other scientific fields. Future research could focus on improving the efficiency and selectivity of tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate reactions, as well as exploring new applications for tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate, such as in drug design and development. Additionally, further research could be conducted to explore the potential toxicity and other adverse effects of tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate on humans and other organisms. Finally, research could be conducted to explore the potential of tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate as a catalyst for green chemistry reactions.
Métodos De Síntesis
Tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl chloride with trifluoroacetic anhydride, which yields tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate in high yields. Other methods of synthesis include the reaction of tert-butyl chloride with anhydrous trifluoromethanesulfonic acid, the reaction of tert-butyl bromide with trifluoroacetic acid, and the reaction of tert-butyl alcohol with trifluoroacetic anhydride. All of these methods yield tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate in high yields.
Propiedades
IUPAC Name |
tert-butyl 1-(2,2,2-trifluoroacetyl)-1,8-diazaspiro[3.5]nonane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N2O3/c1-12(2,3)22-11(21)18-7-4-5-13(9-18)6-8-19(13)10(20)14(15,16)17/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUYBBLRWKLFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCN2C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)
![rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)
![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)

![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)
